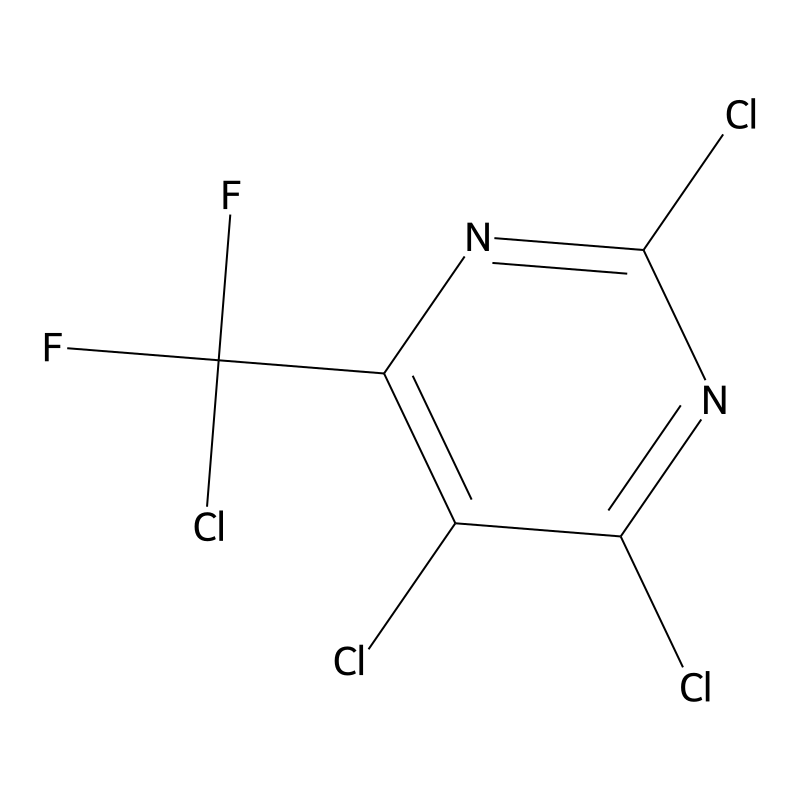2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, 97%
Catalog No.
S6593834
CAS No.
84737-22-4
M.F
C5Cl4F2N2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
84737-22-4
Product Name
2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, 97%
IUPAC Name
2,4,5-trichloro-6-[chloro(difluoro)methyl]pyrimidine
Molecular Formula
C5Cl4F2N2
Molecular Weight
267.9 g/mol
InChI
InChI=1S/C5Cl4F2N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
InChI Key
JDVBTYIBPAPQMN-UHFFFAOYSA-N
SMILES
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)Cl)Cl
Canonical SMILES
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)Cl)Cl
2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, 97% (TCNF) is an organic compound with the molecular formula C7HCl3F2N2. TCNF is a white crystalline powder, odorless, and non-flammable. It was first synthesized in 1970 and is commonly used in the manufacturing of agrochemicals and pharmaceuticals.
TCNF has a melting point of 134-136°C and a boiling point of 305°C. It is soluble in most organic solvents, including benzene, chloroform, and methylene chloride but is insoluble in water. TCNF can hydrolyze in acidic and alkaline conditions and reacts with amines and alcohols to form substitution products.
TCNF is synthesized through the reaction of 2,4,5-trichloropyrimidine and chlorodifluoromethane in the presence of anhydrous aluminum chloride. The resulting product is purified through recrystallization using solvents such as ethanol, isopropyl alcohol, or a mixture of these solvents. The purification process is crucial to ensure purity and yields of up to 97%.
There are several methods used to analyze the purity of TCNF, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). Both methods rely on the separation of the compound and detection of impurities.
TCNF is a potent inhibitor of the activity of the enzyme dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in microorganisms through publication inhibition. TCNF has been shown to exhibit strong bacteriostatic and herbicidal activity against various microorganisms and plants. In animal studies, TCNF was found to exhibit anticancer activity against various human cancer cells.
Several studies have evaluated the toxicity of TCNF in animals and humans. Acute toxicity studies showed that TCNF has moderate to high toxicity, with an LD50 value in rats ranging from 51-60mg/kg. Chronic exposure to TCNF has been shown to cause liver and kidney damage in animals. However, the toxic effects of TCNF vary widely depending on the species, route of exposure, and dose.
TCNF is primarily used in the manufacturing of agrochemicals and pharmaceuticals. TCNF has potent bacteriostatic and herbicidal activities against various microorganisms and plants, making it an effective compound in agrochemicals. In pharmaceuticals, TCNF is used as an anticancer agent and as a DHFR inhibitor for antimicrobial therapies.
The current state of research on TCNF is focused on the development of new applications in the agrochemical and pharmaceutical industries. Researchers are studying TCNF's potential as a herbicide and pesticide, and as an anticancer agent to develop new cancer treatments.
TCNF's properties make it useful in various fields of research, including agriculture, pharmacology, and medicinal chemistry. In the agricultural industry, TCNF could be used to develop new herbicides and pesticides that are effective against resistant biotypes. In pharmacology and medicinal chemistry, TCNF could be used to develop new cancer treatments and antimicrobial therapies.
Despite the promising properties of TCNF, there are limitations to its use in various industries. Its limited solubility in water makes it challenging to formulate for oral administration in humans or animals, and its acute and chronic toxicity limits its use in the food and pharmaceutical industries. Future directions for TCNF research could focus on developing new synthetic routes that improve yields and reduce impurities, and finding new applications in biotechnology and environmental chemistry.
In summary, 2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, 97% is a potent compound with potential uses as a herbicide, pesticide, anticancer agent, and DHFR inhibitor in antimicrobial therapies. Future directions for research include developing new synthetic routes, exploring new applications in various industries, and improving formulation processes to make it a more viable compound for human and animal use.
In summary, 2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, 97% is a potent compound with potential uses as a herbicide, pesticide, anticancer agent, and DHFR inhibitor in antimicrobial therapies. Future directions for research include developing new synthetic routes, exploring new applications in various industries, and improving formulation processes to make it a more viable compound for human and animal use.
XLogP3
3.9
Hydrogen Bond Acceptor Count
4
Exact Mass
267.875415 g/mol
Monoisotopic Mass
265.878365 g/mol
Heavy Atom Count
13
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






